molecular formula C13H23NO4 B2580370 tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1823776-19-7

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2580370
CAS No.: 1823776-19-7
M. Wt: 257.33
InChI Key: KLEPKXHBHJIVDF-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that features a unique structural motif, making it an interesting subject for chemical research and potential applications. This compound is characterized by its spiro[3.4]octane core, which includes an oxygen and nitrogen atom, contributing to its diverse reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl ester can be introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.

    Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.

    Substitution: Alkyl halides or tosylates in the presence of a base like NaH (Sodium hydride).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Blocks: Used as a building block in the synthesis of more complex molecules due to its spirocyclic structure.

    Catalysis: Potential use in catalytic processes due to its unique electronic properties.

Biology

    Drug Discovery: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

Medicine

Industry

    Material Science: Used in the synthesis of novel materials with specific mechanical or electronic properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its application. In drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

  • Structural Features : The presence of both oxygen and nitrogen in the spirocyclic core differentiates it from other similar compounds.
  • Reactivity : The hydroxyethyl group provides additional sites for chemical modification, enhancing its versatility in synthesis.

Properties

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)10(4-6-15)5-7-17-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPKXHBHJIVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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